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molecular formula C7H6Cl2O2 B114650 2,6-Dichloro-4-(hydroxymethyl)phenol CAS No. 22002-17-1

2,6-Dichloro-4-(hydroxymethyl)phenol

Cat. No. B114650
M. Wt: 193.02 g/mol
InChI Key: SQKUSGDAQJJKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138340B2

Procedure details

BH3 (1M in THF, 250 mL, 250 mmol) was added dropwise to a cooled sol. of 3,5-dichloro-4-hydroxybenzoic acid (20 g, 96.6 mmol) in THF (200 mL) at 0° C. The resulting mixture was stirred at 0° C. for 15 min., and then at rt for 13 h. The milky mixture was cooled to 0° C., and MeOH (150 mL), then water (100 mL), were added dropwise. The mixture was further stirred at 0° C. for 15 min, and then at rt for 5 h. The mixture was then partially concentrated under reduced pressure. EtOAc (200 mL) and water (50 mL) were added to the residue, and the phases were shaken and separated. The aq. phase was further extracted with EtOAc. The combined org. extracts were washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. Purification by FC(CH2Cl2/CH3OH, 100:1) led to the title compound as a slightly beige solid (17.86 g, 96%). LC-MS: tR=0.69 min.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[OH:11])[C:5](O)=[O:6].CO.O>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:8]=[C:9]([Cl:12])[C:10]=1[OH:11]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 13 h
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
The milky mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was further stirred at 0° C. for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
at rt for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then partially concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
EtOAc (200 mL) and water (50 mL) were added to the residue
STIRRING
Type
STIRRING
Details
the phases were shaken
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was further extracted with EtOAc
WASH
Type
WASH
Details
extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC(CH2Cl2/CH3OH, 100:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=C(C(=CC(=C1)CO)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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